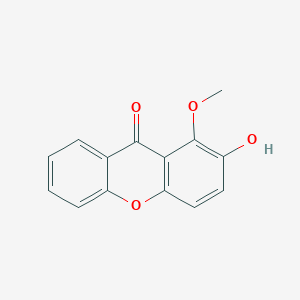

2-Hydroxy-1-methoxyxanthone

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10O4 |

|---|---|

Molecular Weight |

242.23 g/mol |

IUPAC Name |

2-hydroxy-1-methoxyxanthen-9-one |

InChI |

InChI=1S/C14H10O4/c1-17-14-9(15)6-7-11-12(14)13(16)8-4-2-3-5-10(8)18-11/h2-7,15H,1H3 |

InChI Key |

ATPZBKJDXXSOFC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C1C(=O)C3=CC=CC=C3O2)O |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity of Xanthone Derivatives, Including 2 Hydroxy 1 Methoxyxanthone

Isolation and Identification of Xanthones from Botanical Sources

The isolation of xanthones, including 2-Hydroxy-1-methoxyxanthone, from complex plant matrices is a multi-step process that involves initial extraction followed by sophisticated chromatographic separation and purification.

Strategies for Extraction from Plant Matrices

The extraction of xanthones from plant materials is the primary step in their isolation. The choice of extraction method and solvent is crucial for maximizing the yield and preserving the integrity of the compounds. Both conventional and modern extraction techniques are employed, with the selection often depending on the polarity of the target xanthones and the nature of the plant material.

Conventional Extraction Methods:

Maceration: This simple technique involves soaking the plant material in a solvent for a specific period. For instance, the dried and ground pericarp of Garcinia mangostana can be macerated in ethanol to extract xanthones mdpi.com.

Soxhlet Extraction: This method provides a continuous extraction with a fresh solvent, which is efficient for less soluble compounds. It has been successfully used to extract xanthones from dried mangosteen pericarp using ethanol mdpi.com.

Percolation: In this process, the solvent is allowed to slowly pass through the powdered plant material, enabling the extraction of soluble constituents mdpi.com.

Modern Extraction Methods:

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant matrix, accelerating the extraction process. Factors such as microwave power, extraction time, and solvent-to-solid ratio are optimized to enhance the extraction efficiency of xanthones bvsalud.org.

Ultrasonic-Assisted Extraction (UAE): Also known as sonication, this method utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls facilitates the release of phytochemicals.

The choice of solvent is critical and is based on the polarity of the target xanthones. Ethanol, methanol, acetone, and ethyl acetate are commonly used solvents for xanthone (B1684191) extraction. For example, ethanol reflux has been employed to extract xanthone compounds from Polygala crotalarioides swfu.edu.cn.

Table 1: Comparison of Extraction Techniques for Xanthones

| Extraction Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Maceration | Soaking plant material in a solvent. | Simple, low cost. | Time-consuming, may result in incomplete extraction. |

| Soxhlet Extraction | Continuous extraction with a fresh solvent. | Efficient for less soluble compounds. | Requires heat, which can degrade thermolabile compounds. |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and plant matrix. | Reduced extraction time, lower solvent consumption. | Requires specialized equipment. |

| Ultrasonic-Assisted Extraction (UAE) | Use of high-frequency sound waves to disrupt cell walls. | Increased extraction efficiency, suitable for thermolabile compounds. | Equipment cost. |

Chromatographic Separation Techniques for Xanthone Isolation

Following extraction, the crude extract, which contains a complex mixture of compounds, is subjected to various chromatographic techniques to isolate and purify individual xanthones.

Column Chromatography (CC): This is a fundamental purification technique where the crude extract is passed through a column packed with a stationary phase, such as silica gel or Sephadex LH-20. Different compounds in the extract move through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. For instance, the chloroform extract of Garcinia mangostana stem bark was subjected to silica gel column chromatography to afford several fractions containing xanthones nih.gov. Similarly, xanthones from Polygala tenuifolia have been purified using silica gel and Sephadex LH-20 chromatography bvsalud.org.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for the final purification and quantification of xanthones. Reversed-phase HPLC, often with a C18 column, is commonly employed. The separation is achieved by using a gradient or isocratic mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile. Preparative HPLC can be used to isolate pure compounds in larger quantities nih.gov.

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus minimizing the risk of irreversible adsorption of the sample. It has been successfully applied for the preparative separation of major xanthones from mangosteen pericarp researchgate.net.

Table 2: Chromatographic Techniques for Xanthone Purification

| Technique | Stationary Phase | Mobile Phase | Principle of Separation |

|---|---|---|---|

| Column Chromatography | Silica gel, Sephadex LH-20 | Organic solvents of varying polarity | Adsorption and/or size exclusion |

| High-Performance Liquid Chromatography (HPLC) | C18, C8 | Water/Methanol or Water/Acetonitrile gradients | Partitioning based on polarity |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid | Immiscible liquid phases | Partitioning between two liquid phases |

Occurrence in Specific Genera and Species

Xanthones are not ubiquitously distributed in the plant kingdom but are characteristic secondary metabolites of certain plant families and genera. 2-Hydroxy-1-methoxyxanthone has been reported to occur in plants belonging to the Polygalaceae and Calophyllaceae families mdpi.com.

Garcinia (Clusiaceae): The genus Garcinia is a prolific source of a wide array of xanthones. Garcinia mangostana (mangosteen) is particularly rich in these compounds, with α-mangostin and γ-mangostin being among the most abundant. Other species like Garcinia griffithii also contain various xanthones d-nb.info.

Hypericum (Hypericaceae): Species of the genus Hypericum, such as Hypericum perforatum (St. John's Wort), are known to produce a variety of xanthones. For example, 1,3,6,7-tetrahydroxyxanthone is a common xanthone found in this genus.

Polygala (Polygalaceae): The genus Polygala is another significant source of xanthones. Various xanthone derivatives have been isolated from species like Polygala azizsancarii and Polygala crotalarioides swfu.edu.cnbiocrick.com. The family Polygalaceae is one of the reported sources of 2-Hydroxy-1-methoxyxanthone mdpi.com.

Kielmeyera (Calophyllaceae): Several species of the genus Kielmeyera are known to produce xanthones. Notably, 2-Hydroxy-1-methoxyxanthone has been isolated from Kielmeyera variabilis nih.gov.

Lichens: Lichens, which are symbiotic organisms of fungi and algae, are also a source of unique xanthones. The biosynthesis of xanthones in lichens, however, follows a different pathway compared to higher plants mdpi.com. Lichexanthone is a well-known example of a lichen-derived xanthone encyclopedia.pub.

Biosynthetic Pathways of Xanthone Skeletons

The biosynthesis of the xanthone core in higher plants is a complex process that involves the convergence of two major metabolic pathways: the acetate pathway and the shikimate pathway mdpi.comnih.gov. This mixed biosynthetic origin is a defining characteristic of xanthones in the plant kingdom nih.gov.

Acetate Pathway

The acetate pathway, also known as the polyketide pathway, is responsible for the formation of Ring A of the xanthone scaffold mdpi.com. This pathway starts with acetyl-CoA, which is carboxylated to form malonyl-CoA. In the biosynthesis of xanthones, one molecule of a benzoyl-CoA derivative (originating from the shikimate pathway) serves as a starter unit, and it undergoes condensation with three molecules of malonyl-CoA. This series of reactions is catalyzed by a type III polyketide synthase enzyme called benzophenone synthase (BPS). The resulting polyketide chain then undergoes intramolecular cyclization and aromatization to form a benzophenone intermediate, which is the precursor to the xanthone skeleton.

Shikimate Pathway

The shikimate pathway provides the precursors for Ring B and the carbonyl carbon of the xanthone nucleus mdpi.com. This pathway begins with precursors from glycolysis (phosphoenolpyruvate) and the pentose phosphate pathway (erythrose-4-phosphate) and leads to the formation of the aromatic amino acid L-phenylalanine.

There are two main branches leading to the benzophenone intermediate:

L-phenylalanine-dependent pathway: In families like Hypericaceae, L-phenylalanine is converted to cinnamic acid, which is then activated to cinnamoyl-CoA. Through a series of steps, this is converted to benzoyl-CoA, which serves as the starter unit for the condensation with three malonyl-CoA molecules in the acetate pathway.

L-phenylalanine-independent pathway: In families such as Gentianaceae, the pathway proceeds directly from an intermediate of the shikimate pathway, leading to the formation of 3-hydroxybenzoic acid. This is then activated to 3-hydroxybenzoyl-CoA, which subsequently condenses with three malonyl-CoA units.

The resulting benzophenone intermediate, typically 2,3′,4,6-tetrahydroxybenzophenone, undergoes an intramolecular oxidative coupling reaction to form the central pyrone ring (Ring C) of the xanthone scaffold researchgate.net. The diverse array of naturally occurring xanthones, including 2-Hydroxy-1-methoxyxanthone, arises from further modifications of the basic xanthone skeleton. These modifications include hydroxylation, O-methylation, C-prenylation, and glycosylation, which are catalyzed by specific enzymes. The formation of 2-Hydroxy-1-methoxyxanthone would involve a hydroxylation at position C-2 and a subsequent O-methylation at the C-1 hydroxyl group of a xanthone precursor, although the specific enzymes responsible for these modifications have not been fully characterized.

Mixed Biosynthetic Origins

The biosynthesis of the xanthone scaffold in higher plants is a classic example of a mixed pathway, drawing precursors from two major metabolic routes: the shikimate pathway and the acetate pathway. scielo.bruniroma1.it This dual origin is a hallmark of many phenolic compounds in plants.

The process begins with the shikimate pathway, which provides a C6-C1 unit, typically in the form of a benzoyl-CoA derivative. nih.gov Concurrently, the acetate pathway contributes a C6 unit through the condensation of three molecules of malonyl-CoA. These two units are then condensed by a key enzyme, benzophenone synthase, to form a central intermediate: a tetrahydroxybenzophenone. researchgate.net

This benzophenone intermediate subsequently undergoes an intramolecular oxidative coupling to form the characteristic tricyclic xanthone core. frontiersin.org From this foundational structure, a plethora of xanthone derivatives can be generated through various tailoring reactions.

The formation of 2-Hydroxy-1-methoxyxanthone from the initial xanthone core would involve subsequent enzymatic modifications. These modifications are generally understood to be hydroxylation and O-methylation reactions. nih.govmdpi.com While the specific enzymes responsible for the precise placement of the hydroxyl group at the C-2 position and the methoxy (B1213986) group at the C-1 position of the xanthone nucleus have not been definitively characterized for this compound, it is proposed that a hydroxylase first introduces the hydroxyl group, followed by the action of an O-methyltransferase to add the methyl group. mdpi.com The study of these enzymatic steps remains an active area of research in natural product biosynthesis.

Table 2: Key Stages in the Mixed Biosynthesis of Xanthones

| Stage | Biosynthetic Pathway | Key Precursors/Intermediates | Key Enzymes (General) |

| 1 | Shikimate Pathway | Phenylalanine, Benzoic acid derivatives | Phenylalanine ammonia-lyase (PAL) |

| 2 | Acetate Pathway | Acetyl-CoA, Malonyl-CoA | Acetyl-CoA carboxylase |

| 3 | Condensation | Benzoyl-CoA, 3x Malonyl-CoA | Benzophenone synthase |

| 4 | Cyclization | Tetrahydroxybenzophenone | Cytochrome P450 monooxygenases |

| 5 | Tailoring Reactions | Xanthone core | Hydroxylases, O-Methyltransferases |

Chemo-taxonomic Significance of Xanthone Distribution

The distribution of secondary metabolites, such as xanthones, is often not random and can provide valuable clues for the classification of plants, a field known as chemotaxonomy. The presence of specific classes of compounds can be characteristic of certain families, genera, or even species.

Xanthones are considered significant chemotaxonomic markers, particularly in families such as the Clusiaceae, Gentianaceae, and Polygalaceae. frontiersin.org The occurrence of 2-Hydroxy-1-methoxyxanthone within the Calophyllaceae and Polygalaceae families contributes to the chemical profile of these taxa. researchgate.netnih.gov

For instance, the genus Kielmeyera (family Calophyllaceae) is known for producing a variety of xanthones. The isolation of 2-Hydroxy-1-methoxyxanthone from Kielmeyera variabilis, alongside other xanthones, helps to define the chemical fingerprint of this species and genus. scielo.brnih.gov Similarly, its presence in the Polygalaceae family adds to the body of evidence that xanthones are characteristic constituents of this plant group.

While 2-Hydroxy-1-methoxyxanthone itself may not be a sole definitive marker for a particular species, its presence as part of a larger, complex mixture of xanthones and other phenolic compounds provides a valuable dataset for chemotaxonomic analysis. The unique combination of these compounds can help to distinguish between closely related species and to understand the evolutionary relationships between different plant groups.

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 1 Methoxyxanthone and Analogues

Total Synthesis Approaches for Xanthone (B1684191) Frameworks

Several classical and modern synthetic strategies have been developed for the construction of the dibenzo-γ-pyrone core of xanthones. These methods can be broadly categorized based on the key bond-forming reactions and the nature of the immediate precursors.

Grover, Shah, and Shah (GSS) Method and its Modifications

The Grover, Shah, and Shah (GSS) reaction is a well-established and widely used method for the synthesis of hydroxyxanthones. instras.comresearchgate.net This reaction involves the condensation of a substituted phenol with a β-ketoester, typically in the presence of a condensing agent. The original method often employed harsh conditions, but several modifications have been developed to improve yields and expand the substrate scope.

The classical GSS reaction involves heating a mixture of a phenol and a β-ketoester with a condensing agent like sulfuric acid or phosphorus pentoxide. A significant improvement to this method involves the use of a mixture of zinc chloride and phosphorus oxychloride, which allows the reaction to proceed at much lower temperatures, often between 60-80°C. instras.com In some cases, the reaction can even occur at room temperature. instras.com

A key feature of the GSS reaction is that if the intermediate is a 2,6-dihydroxybenzophenone, it instantaneously cyclizes to the corresponding xanthone. instras.com This is particularly relevant for the synthesis of xanthones with hydroxyl groups at positions 1 and 3.

Modifications to the GSS reaction have focused on alternative coupling agents and catalysts. For instance, Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has been used as both a coupling agent and a catalyst, although its use can be limited to specific phenolic substrates. researchgate.net Microwave-assisted organic synthesis (MAOS) has also been employed to significantly shorten reaction times and improve yields in GSS-type reactions. researchgate.netchemicalbook.com

| Method | Condensing Agent/Catalyst | Typical Reaction Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Classical GSS | H₂SO₄ or P₂O₅ | High temperatures | Simple procedure | Harsh conditions, low yields for some substrates | instras.com |

| Modified GSS (ZnCl₂/POCl₃) | Zinc Chloride/Phosphorus Oxychloride | 60-80°C or room temperature | Milder conditions, improved yields | Still requires stoichiometric reagents | instras.com |

| Eaton's Reagent | P₂O₅/CH₃SO₃H | Reflux | One-pot procedure | Substrate specific, can give low yields | researchgate.net |

| Microwave-Assisted (MAOS) | Various catalysts (e.g., Yb(OTf)₃, ZnCl₂) | Microwave irradiation, short reaction times (e.g., 5-30 min) | Rapid synthesis, high yields | Requires specialized equipment | researchgate.netchemicalbook.com |

Cyclization Reactions via Benzophenone Intermediates

The synthesis of xanthones through the cyclization of 2,2'-dihydroxybenzophenone precursors is a common and versatile strategy. This approach typically involves two main steps: the formation of the substituted benzophenone intermediate and its subsequent cyclodehydration to form the xanthone core. researchgate.netnih.gov

The benzophenone intermediate is often prepared via a Friedel-Crafts acylation reaction between a substituted benzoic acid or its derivative and a phenol. researchgate.netgoogle.com For the synthesis of 2-Hydroxy-1-methoxyxanthone, a plausible route involves the Friedel-Crafts acylation of a suitably protected dihydroxybenzene with a methoxy-substituted benzoic acid derivative. The choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) and reaction conditions is crucial for achieving high regioselectivity and yield. study.comresearchgate.net

Once the 2-hydroxy-2'-methoxybenzophenone intermediate is obtained, the xanthone ring is formed through an intramolecular nucleophilic aromatic substitution, where the hydroxyl group displaces the methoxy (B1213986) group in a base-catalyzed cyclization. google.com This dehydration process can be achieved using various reagents, including heating with water in a sealed tube or in an autoclave at high temperatures (around 180-220°C). instras.com

Cyclization Reactions via Diaryl Ether Intermediates

An alternative and widely employed route to xanthones involves the formation and subsequent cyclization of a diaryl ether intermediate. nih.gov This method is particularly useful for accessing xanthones with specific substitution patterns that may be difficult to obtain through the benzophenone route.

The key diaryl ether intermediate, a 2-aryloxybenzoic acid, is typically synthesized via an Ullmann condensation. researchgate.netsynarchive.comwikipedia.org This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol in the presence of a base. synarchive.comwikipedia.org Modern modifications of the Ullmann condensation often utilize soluble copper catalysts and ligands to facilitate the reaction under milder conditions. nih.govorganic-chemistry.org

The subsequent step is the electrophilic cycloacylation of the 2-aryloxybenzoic acid to form the xanthone. This intramolecular Friedel-Crafts type reaction is usually promoted by strong acids such as sulfuric acid, polyphosphoric acid (PPA), or Eaton's reagent. researchgate.net The choice of cyclizing agent can influence the reaction efficiency and the potential for side reactions.

Palladium-Catalyzed Synthesis of Xanthones

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex organic molecules, including xanthones. researchgate.netnih.gov These methods often offer high efficiency, functional group tolerance, and the ability to construct the xanthone core in a single step from readily available starting materials.

One notable approach involves a palladium-catalyzed carbonylation/C-H activation sequence. researchgate.net In this reaction, ortho-diazonium salts of diaryl ethers can be converted to xanthones in the presence of a palladium catalyst and a carbon monoxide source. researchgate.net Optimal conditions for this transformation have been identified as using tetrakis(triphenylphosphine)palladium(0) as the catalyst, potassium carbonate as the base, and toluene as the solvent. researchgate.net Another strategy utilizes a palladium-catalyzed oxidative double C-H functionalization/carbonylation of diarylamine precursors. nih.gov

Palladium nanoparticles have also been employed as catalysts for the synthesis of xanthones. For instance, the reaction of salicylaldehydes with dibromobenzene derivatives using palladium nanoparticles can lead to high yields and regioselectivity. mdpi.com

| Starting Materials | Catalyst System | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| ortho-Diazonium salts of diaryl ethers | Pd(PPh₃)₄, K₂CO₃ | Toluene, CO atmosphere | Moderate to excellent | researchgate.net |

| Salicylaldehydes and dibromobenzenes | Palladium nanoparticles | Microwave irradiation | Up to 88% | mdpi.com |

| Diarylamines | Pd(OAc)₂ | Oxidative C-H functionalization/carbonylation | - | nih.gov |

Alternative Annulation and Condensation Reactions

Beyond the more traditional methods, a variety of other annulation and condensation reactions have been developed for the synthesis of the xanthone framework. These often involve domino or tandem reaction sequences that allow for the rapid construction of molecular complexity from simple starting materials. researchgate.net

One such approach is the reaction of silylaryl triflates with salicylates in the presence of a fluoride source. nih.gov This method proceeds through a tandem intermolecular nucleophilic coupling and subsequent intramolecular electrophilic cyclization. The reaction conditions can be optimized to favor the formation of the xanthone over the diaryl ether byproduct. nih.gov

Domino three-component reactions have also been reported for the direct synthesis of functionalized azaxanthones, which are structural analogues of xanthones where a carbon atom in the aromatic ring is replaced by a nitrogen atom. researchgate.net These reactions often proceed under mild conditions and offer a high degree of molecular diversity. researchgate.net

Regioselective Functionalization of Xanthone Cores

The introduction of substituents at specific positions on a pre-existing xanthone core is a crucial strategy for the synthesis of analogues of 2-Hydroxy-1-methoxyxanthone and for exploring structure-activity relationships. The reactivity of the xanthone nucleus is influenced by the existing substituents, and various methods have been developed to achieve regioselective functionalization.

Electrophilic aromatic substitution reactions, such as nitration and halogenation, are common methods for introducing functional groups onto the xanthone scaffold. mdpi.com The position of substitution is directed by the activating or deactivating nature of the groups already present on the rings. For example, the presence of hydroxyl or methoxy groups will direct incoming electrophiles to the ortho and para positions.

Selective demethylation of polymethoxyxanthones is another important transformation. nih.gov This can be achieved using various reagents, such as aqueous piperidine, where the selectivity is influenced by both resonance and steric effects. nih.gov This allows for the unmasking of hydroxyl groups at specific positions, which can then be further functionalized.

Regioselective bromination of activated aromatic compounds can be achieved using reagents such as ammonium bromide and Oxone®, which allows for selective mono-bromination. researchgate.net This provides a handle for further transformations, such as cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Hydroxylation and Alkylation Strategies

The introduction of hydroxyl (-OH) and alkyl groups onto the xanthone skeleton is a fundamental strategy for creating analogues of 2-hydroxy-1-methoxyxanthone. Hydroxylation is crucial as the position and number of hydroxyl groups can significantly impact the molecule's characteristics. researchgate.netnih.gov

Hydroxylation: Direct hydroxylation of the xanthone core is often challenging. A common synthetic route to hydroxyxanthones involves the cyclodehydration of a substituted 2-hydroxybenzoic acid (salicylic acid derivative) and a phenol derivative. researchgate.netwikipedia.orgresearchgate.net Reagents like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) are effective in promoting this condensation and subsequent ring closure to form the xanthone structure. researchgate.netresearchgate.netnih.gov For instance, the synthesis of 1,2-dihydroxy-9H-xanthen-9-one involves the cyclization of an intermediate 2-(3,4-dimethoxyphenoxy)benzoic acid, followed by demethylation to yield the dihydroxy product. mdpi.com Another method involves a multi-step synthesis starting from xanthone, proceeding through nitration, reduction to an amine, and then conversion to a hydroxyl group via a diazonium salt intermediate. researchgate.netupy.ac.id

Alkylation: Alkylation is typically achieved by reacting a hydroxyxanthone with an alkyl halide in the presence of a base. For example, O-alkylation of a hydroxyl group on the xanthone scaffold can be performed using propargyl bromide with potassium carbonate (K₂CO₃) and potassium iodide (KI) in acetonitrile. nih.gov This method can be used to introduce various alkyl chains or functionalized linkers to the xanthone core, providing a basis for further derivatization.

| Strategy | Reagents and Conditions | Product Type | Reference |

| Hydroxylation (via Cyclodehydration) | Salicylic acid derivative, Phenol derivative, Eaton's reagent, 80°C | Hydroxyxanthone | researchgate.netnih.gov |

| Hydroxylation (from Nitro group) | 1. Conc. HNO₃ 2. SnCl₂·2H₂O/HCl 3. NaNO₂, HCl, H₂O | Hydroxyxanthone | researchgate.netupy.ac.id |

| O-Alkylation | Alkyl halide (e.g., propargyl bromide), K₂CO₃, KI, Acetonitrile | Alkoxyxanthone | nih.gov |

Introduction of Methoxy Groups

Methoxy (-OCH₃) groups are common substituents in naturally occurring xanthones and are frequently incorporated in synthetic analogues. nih.govresearchgate.net The introduction of methoxy groups can be accomplished through several methods.

The most straightforward method is the methylation of existing hydroxyl groups. This is typically done using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as sodium carbonate or potassium carbonate. This reaction converts a hydroxyxanthone into its corresponding methoxy derivative. For example, the synthesis of 2-hydroxy-4-methoxy benzophenone, a related precursor, involves the reaction of a dihydroxy compound with dimethyl sulfate. google.com

Alternatively, methoxy-substituted precursors can be used in the initial synthesis of the xanthone ring. The reaction between a methoxy-substituted salicylate and an aryne precursor can yield methoxyxanthones. nih.gov The position of the methoxy group on the salicylate ring can influence the reaction yield, with an electron-donating methoxy group at the 5-position of the salicylate ring giving a high yield. nih.gov

| Method | Reagents | Precursor | Product | Reference |

| Methylation of Hydroxyl Group | Dimethyl sulfate, Na₂CO₃, Normal hexane | Dihydroxybenzophenone | Methoxyhydroxybenzophenone | google.com |

| Aryne Coupling | Methoxy-substituted salicylate, Silylaryl triflate, CsF, THF, 65-90°C | Methoxy-substituted salicylate | Methoxyxanthone | nih.gov |

| Demethylation | BBr₃ | Dimethoxyxanthone | Dihydroxyxanthone | mdpi.com |

Halogenation and Nitration Reactions

Halogenation and nitration are classic electrophilic aromatic substitution reactions used to functionalize the xanthone nucleus. organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com These reactions introduce halogen atoms (e.g., Cl, Br) or a nitro group (-NO₂) onto the aromatic rings of the xanthone, providing intermediates for further synthetic transformations.

Halogenation: The direct halogenation of xanthones can be achieved using various reagents. For example, chloro-substituted hydroxyxanthones can be prepared by treating a hydroxyxanthone with N-chlorosuccinimide (NCS) in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH). researchgate.net Similarly, bromination can be carried out using bromine in glacial acetic acid. researchgate.net These reactions proceed via electrophilic attack on the electron-rich positions of the xanthone ring.

Nitration: Nitration of the xanthone core is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). organicchemistrytutor.comlibretexts.org This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. libretexts.orgmasterorganicchemistry.com For example, the synthesis of 2-nitroxanthone from xanthone is achieved with concentrated nitric acid at low temperatures. researchgate.netupy.ac.id The resulting nitro group can then be reduced to an amino group, which serves as a versatile handle for further derivatization, such as conversion to a hydroxyl group or incorporation into heterocyclic systems. researchgate.netupy.ac.id

| Reaction | Reagents | Product | Reference |

| Chlorination | N-Chlorosuccinimide (NCS), p-TsOH, NaCl, EtOH | Chloro-substituted hydroxyxanthone | researchgate.net |

| Bromination | Bromine (Br₂), Glacial acetic acid | Bromo-substituted hydroxyxanthone | researchgate.net |

| Nitration | Concentrated Nitric Acid (HNO₃), 5°C | 2-Nitroxanthone | researchgate.netupy.ac.id |

Derivatization and Analogue Synthesis Based on 2-Hydroxy-1-methoxyxanthone

Building upon the fundamental structure of 2-hydroxy-1-methoxyxanthone, various derivatives and analogues can be synthesized to explore structure-activity relationships. These strategies involve modifying existing functional groups or building entirely new moieties onto the xanthone scaffold.

Synthesis of Hydroxyl, Methoxy, and Alkyl Derivatives

The synthesis of a library of analogues with varying hydroxylation, methoxylation, and alkylation patterns is a common strategy in medicinal chemistry. Starting with a core structure like 2-hydroxy-1-methoxyxanthone, selective protection and deprotection of hydroxyl groups, followed by methylation or alkylation, can yield a range of derivatives.

For example, the hydroxyl group at the C-2 position can be selectively alkylated. Alternatively, the methoxy group at C-1 can be demethylated (e.g., using boron tribromide) to give a dihydroxyxanthone, which can then be selectively re-alkylated or re-methylated at either the C-1 or C-2 position to produce isomers of the parent compound. The synthesis of polyhalogenated xanthones followed by Suzuki coupling reactions allows for the introduction of various aryl or alkyl groups at specific positions, further diversifying the available analogues. semanticscholar.org

Incorporation of Heterocyclic Moieties

The incorporation of heterocyclic rings onto the xanthone scaffold is a powerful method for creating novel chemical entities. mdpi.com One prominent method for achieving this is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click reaction". nih.gov

This strategy typically involves first introducing an alkyne or azide functionality onto the xanthone. For instance, a hydroxyxanthone can be O-alkylated with propargyl bromide to install a terminal alkyne. nih.gov This alkyne-functionalized xanthone can then be reacted with a variety of substituted benzyl azides in the presence of a copper(I) catalyst to yield a series of 1,2,3-triazole-linked xanthone derivatives. nih.gov This approach is highly efficient and allows for the rapid generation of a diverse library of compounds by simply varying the azide component.

| Heterocycle | Synthetic Strategy | Key Reagents | Resulting Moiety | Reference |

| 1,2,3-Triazole | Click Reaction (CuAAC) | 1. Propargyl bromide, K₂CO₃ 2. Substituted benzyl azide, Cu(I) catalyst | Xanthone linked to a substituted benzyl group via a 1,2,3-triazole ring | nih.gov |

Stereoselective Synthesis of Chiral Xanthone Analogues

The synthesis of chiral derivatives of xanthones (CDXs) in enantiomerically pure form has become an area of significant interest. nih.govnih.govmdpi.com Nature typically produces only one enantiomer of a chiral compound, but chemical synthesis allows for the preparation of both, enabling the study of enantioselectivity in biological systems. nih.govmdpi.com

A common and highly efficient approach to CDXs is the coupling of a xanthone containing a carboxylic acid moiety with enantiomerically pure chiral building blocks, such as amino acid esters. researchgate.netresearchgate.net This "chiral pool" strategy involves activating the carboxylic acid on the xanthone (e.g., 9-oxo-9H-xanthene-2-carboxylic acid) and then reacting it with the amino group of an amino acid ester (e.g., L- or D-alanine methyl ester). This amide coupling reaction, often facilitated by standard peptide coupling reagents, produces chiral xanthone derivatives with high yield and enantiomeric purity. researchgate.net This methodology allows for the systematic introduction of chirality and the exploration of how stereochemistry affects the properties of the xanthone derivative.

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation of 2 Hydroxy 1 Methoxyxanthone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds. Through one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the entire molecular skeleton and confirm the placement of functional groups.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in 2-Hydroxy-1-methoxyxanthone.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl proton. The aromatic region would display signals corresponding to the seven protons on the xanthone (B1684191) core, with their chemical shifts and coupling patterns revealing their positions relative to one another and to the substituents. A sharp singlet integrating to three protons would confirm the presence of the methoxy group, while a broader singlet, which may be exchangeable with D₂O, would indicate the hydroxyl group.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For 2-Hydroxy-1-methoxyxanthone, 14 distinct carbon signals are expected. This includes the characteristic downfield signal for the carbonyl carbon (C-9) of the xanthone nucleus, signals for the oxygen-substituted aromatic carbons (C-1 and C-2), signals for the other aromatic carbons, and a signal for the methoxy carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Hydroxy-1-methoxyxanthone (Note: These are predicted values based on general chemical shift ranges for xanthone derivatives. Actual experimental values may vary depending on the solvent and other conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1-OCH₃ | ~3.9 - 4.1 (s, 3H) | ~56.0 - 62.0 |

| 2-OH | ~12.0 - 13.5 (s, 1H, chelated) | - |

| 3 | ~6.5 - 7.0 (d) | ~105.0 - 115.0 |

| 4 | ~7.2 - 7.8 (t) | ~120.0 - 130.0 |

| 5 | ~7.2 - 7.8 (t) | ~115.0 - 125.0 |

| 6 | ~7.5 - 8.2 (d) | ~130.0 - 140.0 |

| 7 | ~7.2 - 7.8 (t) | ~120.0 - 130.0 |

| 8 | ~7.5 - 8.3 (d) | ~120.0 - 130.0 |

| 1 | - | ~160.0 - 165.0 |

| 2 | - | ~155.0 - 160.0 |

| 4a | - | ~120.0 - 125.0 |

| 5a | - | ~150.0 - 158.0 |

| 8a | - | ~110.0 - 118.0 |

| 9 | - | ~175.0 - 185.0 |

| 9a | - | ~145.0 - 155.0 |

s = singlet, d = doublet, t = triplet

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For 2-Hydroxy-1-methoxyxanthone, COSY would reveal correlations between adjacent aromatic protons, such as H-3 and H-4, and the sequence of protons on the unsubstituted ring (H-5 through H-8).

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly with the carbons to which they are attached. sdsu.eduprinceton.edu This technique would definitively link each aromatic proton signal to its corresponding carbon signal and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is one of the most powerful 2D NMR experiments for structural elucidation, as it shows correlations between protons and carbons that are two or three bonds away. sdsu.eduprinceton.edu Key HMBC correlations would confirm the placement of the substituents. For instance, the methoxy protons would show a correlation to the C-1 carbon, and the aromatic proton H-8 would show correlations to the carbonyl carbon (C-9) and the quaternary carbon C-8a, confirming the core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. researchgate.net A key NOESY correlation would be expected between the methoxy protons at C-1 and the aromatic proton at C-8, confirming their spatial proximity across the xanthone core.

Table 2: Key Expected 2D NMR Correlations for 2-Hydroxy-1-methoxyxanthone

| Technique | Correlating Protons | Correlating Atom(s) | Information Provided |

| COSY | H-3 | H-4 | Confirms adjacency of H-3 and H-4. |

| H-5 | H-6 | Confirms adjacency of H-5 and H-6. | |

| H-6 | H-7 | Confirms adjacency of H-6 and H-7. | |

| H-7 | H-8 | Confirms adjacency of H-7 and H-8. | |

| HSQC | 1-OCH₃ | 1-OCH₃ Carbon | Assigns the methoxy carbon. |

| H-3, H-4, H-5, etc. | C-3, C-4, C-5, etc. | Assigns protonated aromatic carbons. | |

| HMBC | 1-OCH₃ | C-1 | Confirms methoxy group position at C-1. |

| H-8 | C-9, C-7, C-8a | Confirms xanthone backbone structure. | |

| H-4 | C-2, C-4a, C-9a | Confirms connectivity around ring A. | |

| NOESY | 1-OCH₃ | H-8 | Confirms spatial proximity of the methoxy group and H-8. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecular structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. nih.govnih.gov For 2-Hydroxy-1-methoxyxanthone (C₁₄H₁₀O₄), the calculated exact mass is 242.0579. HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), thereby confirming the molecular formula and ruling out other potential structures with the same nominal mass. mdpi.commdpi.com

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. mdpi.com The resulting fragmentation pattern is characteristic of the molecule's structure. For xanthones, common fragmentation pathways include the loss of small neutral molecules such as carbon monoxide (CO), a methyl radical (•CH₃) from a methoxy group, and Retro-Diels-Alder (RDA) reactions that cleave the central ring. researchgate.netcore.ac.uk

A plausible fragmentation pathway for the protonated molecule of 2-Hydroxy-1-methoxyxanthone ([M+H]⁺, m/z 243.0652) would likely involve an initial loss of the methyl radical from the methoxy group, followed by sequential losses of carbon monoxide.

Table 3: Proposed MS/MS Fragmentation of the [M+H]⁺ Ion of 2-Hydroxy-1-methoxyxanthone

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure/Formula of Fragment |

| 243.0652 | •CH₃ (15 Da) | 228.0423 | [M+H-CH₃]⁺ |

| 228.0423 | CO (28 Da) | 200.0470 | [M+H-CH₃-CO]⁺ |

| 200.0470 | CO (28 Da) | 172.0517 | [M+H-CH₃-CO-CO]⁺ |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like xanthones without causing significant fragmentation in the source. researchgate.net When coupled with a mass spectrometer, ESI typically generates protonated molecules, [M+H]⁺, in the positive ion mode, or deprotonated molecules, [M-H]⁻, in the negative ion mode. nih.govresearchgate.net For 2-Hydroxy-1-methoxyxanthone (MW = 242.24), ESI-MS would be expected to produce a prominent ion at an m/z of approximately 243.1 in positive mode and 241.1 in negative mode. This technique serves as the initial step for further MS/MS analysis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques for the structural elucidation of 2-Hydroxy-1-methoxyxanthone, providing critical information about its functional groups and conjugated π-electron system.

Infrared (IR) Spectroscopy: The IR spectrum of 2-Hydroxy-1-methoxyxanthone is characterized by absorption bands corresponding to the vibrational frequencies of its specific functional groups. Analysis of the spectrum allows for the definitive identification of the hydroxyl, carbonyl, methoxy, and aromatic moieties.

O-H Stretching: A broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broad nature of this peak is indicative of intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a series of bands in the 3100-3000 cm⁻¹ region. The C-H stretching of the methoxy (-OCH₃) group is expected to produce signals in the 3000-2850 cm⁻¹ range.

C=O Stretching: A strong, sharp absorption band characteristic of the conjugated ketone carbonyl (C=O) group of the xanthone core is anticipated around 1650-1610 cm⁻¹. Conjugation with the aromatic system lowers the frequency from that of a simple aliphatic ketone.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected to produce several bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The spectrum will also feature strong bands corresponding to C-O stretching vibrations. The aryl ether linkage of the xanthone core and the methoxy group typically absorb in the 1300-1000 cm⁻¹ range.

The combination of these characteristic bands provides a unique "fingerprint" for 2-Hydroxy-1-methoxyxanthone, confirming the presence of its key functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Methoxy (-OCH₃) | C-H Stretch | 3000 - 2850 | Medium |

| Ketone (C=O) | C=O Stretch | ~1650 - 1610 | Strong |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Ether/Phenol (C-O) | C-O Stretch | 1300 - 1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insight into the electronic transitions within the molecule's chromophore—the extensively conjugated system of the xanthone nucleus. The position and intensity of absorption bands are strongly affected by the nature and position of auxochromic substituents like the hydroxyl and methoxy groups. The spectrum of 2-Hydroxy-1-methoxyxanthone is expected to show multiple absorption bands characteristic of the xanthone scaffold, which arise from π → π* and n → π* electronic transitions. Based on data from similar xanthone derivatives, characteristic absorption maxima (λmax) are typically observed in two main regions: one around 240-260 nm and a second, broader band between 300-380 nm. These absorptions are due to the conjugated π-system of the dibenzo-γ-pyrone core.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

The structure of 2-Hydroxy-1-methoxyxanthone has been confirmed through single-crystal X-ray diffraction analysis of its monohydrate form. The analysis reveals that the tricyclic xanthene ring system is nearly planar, a characteristic feature of this class of compounds. In the crystal lattice, the molecules are connected by intermolecular O-H···O hydrogen bonds, forming chains. This technique provides an unambiguous confirmation of the connectivity and planar conformation of the molecule.

| Crystal Data and Structure Refinement | |

|---|---|

| Empirical formula | C₁₄H₁₀O₄·H₂O |

| Formula weight | 260.24 |

| Temperature | 295 K |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.8008 (6) Å |

| b = 7.0856 (4) Å | |

| c = 19.4596 (9) Å | |

| β = 102.402 (4)° | |

| Volume | 1185.16 (12) ų |

| Z | 4 |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques that measure the differential absorption of left and right circularly polarized light for vibrational and electronic transitions, respectively. These methods are indispensable for determining the absolute configuration of chiral molecules.

2-Hydroxy-1-methoxyxanthone is an achiral molecule as it possesses a plane of symmetry and lacks any stereogenic centers. Consequently, it does not exhibit a VCD or ECD spectrum on its own. A racemic mixture or an achiral molecule will not produce a signal in these spectroscopic techniques.

However, the application of VCD and ECD is highly relevant in the context of natural product chemistry where 2-Hydroxy-1-methoxyxanthone is found. It is often isolated from plant extracts alongside a variety of other secondary metabolites, many of which are chiral. For instance, during the bioactivity-guided fractionation of extracts from Kielmeyera variabilis, 2-Hydroxy-1-methoxyxanthone was identified along with a new, chiral acylphoroglucinol. In that study, the structure of the new chiral compound was elucidated using NMR and mass spectrometry, while its absolute configuration was determined by comparing experimental and calculated ECD spectra. This highlights the crucial role of ECD in establishing the complete stereostructure of novel chiral compounds that are co-isolated with achiral molecules like 2-Hydroxy-1-methoxyxanthone. Therefore, while not applicable to the target compound directly, VCD and ECD are essential tools for the comprehensive characterization of the chiral chemical space of its natural sources.

Computational and Theoretical Investigations of 2 Hydroxy 1 Methoxyxanthone

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For a molecule like 2-Hydroxy-1-methoxyxanthone, this would involve determining the preferred orientation of the methoxy (B1213986) and hydroxyl groups relative to the xanthone (B1684191) plane. Theoretical calculations can determine the rotational energy barriers and identify the global minimum energy conformer. ufms.br

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ugm.ac.idnih.gov MD simulations provide detailed information on the flexibility and dynamic behavior of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule. journals.co.zajournals.co.za

In the context of drug discovery, MD simulations are often performed on a ligand-protein complex, previously identified by molecular docking, to assess its stability. ugm.ac.idjournals.co.za Simulations lasting for nanoseconds can reveal whether the ligand remains stably bound within the protein's active site. Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein and ligand. journals.co.zajournals.co.za Such simulations have been applied to various xanthone derivatives to confirm the stability of their interactions with protein targets like the Epidermal Growth Factor Receptor (EGFR). ugm.ac.idjournals.co.za

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand in the receptor's binding site and then using a scoring function to estimate the binding affinity, often expressed in kcal/mol. nih.gov

Molecular docking studies on xanthone derivatives have been performed to predict their binding modes and affinities with a wide range of biological targets relevant to diseases like cancer. nih.gov These studies identify the specific amino acid residues in the protein's active site that interact with the ligand. The interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net

For example, various hydroxyxanthone derivatives have been docked into the active sites of proteins like Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), which are important targets in cancer therapy. journals.co.zajournals.co.za The results from these studies, including binding energies and key interactions, help to rationalize the observed biological activity and guide the design of new, more potent inhibitors. researchgate.net The binding affinity values indicate the strength of the interaction, with more negative values suggesting a stronger binding. journals.co.za

Table 2: Examples of Predicted Binding Affinities of Xanthone Derivatives with Biological Targets

This table showcases results from various molecular docking studies on different xanthone derivatives to illustrate the type of data generated.

| Xanthone Derivative | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Xanthone-Chalcone Hybrid (3SH) | EGFR | - | -9.71 |

| 1-(dimethylamino)-3,4,6-trihydroxy-9H-xanthen-9-one (X3) | CDK2 | - | -7.39 |

| 1-(dimethylamino)-3,4,6-trihydroxy-9H-xanthen-9-one (X3) | EGFR | - | -6.85 |

| 3-hydroxy-7-mercapto-1-(methylamino)-9H-xanthen-9-one (X45) | EGFR | - | -6.92 |

| 6-hydroxy-8-(methylamino)-9-oxo-9H-xanthene-2-carbonitrile (X44) | EGFR | - | -7.12 |

| Compound 5 (a novel xanthone derivative) | Telomerase | - | -8.7 |

| Compound 5 (a novel xanthone derivative) | COX-2 | - | -8.6 |

| Compound 5 (a novel xanthone derivative) | CDK2 | - | -8.3 |

Data compiled from multiple studies. researchgate.netugm.ac.idjournals.co.zajournals.co.zanih.gov

Investigation of Binding Site Characteristics

Computational docking simulations are instrumental in elucidating the binding characteristics of 2-Hydroxy-1-methoxyxanthone with various biological targets. These studies focus on understanding the non-covalent interactions between the ligand (the xanthone) and the amino acid residues within the active site of a target protein or enzyme. The specific arrangement of the hydroxyl (-OH) and methoxy (-OCH3) groups on the xanthone scaffold is critical in defining its binding mode and affinity.

The hydroxyl group at the C-2 position is a key contributor to binding, primarily through the formation of hydrogen bonds with appropriate donor or acceptor residues in the protein's binding pocket. For instance, it can interact with amino acids such as serine, threonine, aspartate, or glutamate. Furthermore, the oxygen atom of the methoxy group at the C-1 position can also act as a hydrogen bond acceptor. The interplay between the C-2 hydroxyl group and the adjacent carbonyl oxygen of the pyrone ring can form a strong intramolecular hydrogen bond, which contributes to the planarity and stability of the molecule, influencing how it fits into a binding site.

Molecular docking studies on structurally related xanthones interacting with various enzymes have shown that the xanthone core often engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The planar nature of the tricyclic xanthone ring system is advantageous for maximizing these stacking interactions within a binding cavity. The specific location and orientation of 2-Hydroxy-1-methoxyxanthone within a binding site are therefore determined by a combination of directed hydrogen bonds and more diffuse van der Waals and hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For xanthone derivatives, including 2-Hydroxy-1-methoxyxanthone, QSAR studies are employed to predict their activity and to guide the design of new, more potent analogues. nih.govarabjchem.org The fundamental principle is that the variations in the biological activity of a group of structurally similar compounds are dependent on the changes in their molecular properties, which can be quantified by molecular descriptors. sci-hub.se

Descriptor Calculation and Selection

The initial step in QSAR modeling is the calculation of a wide range of molecular descriptors for each compound in the dataset. These descriptors are numerical values that encode different aspects of the molecule's physicochemical and structural properties. They are categorized into several classes. nih.govcadaster.eumdpi.com

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Calculated from the 2D representation of the molecule, these include constitutional descriptors (e.g., number of rings, rotatable bonds), topological indices (e.g., Wiener index, Kier & Hall connectivity indices), and counts of specific atom types or functional groups. cadaster.eu

3D Descriptors: These require the 3D coordinates of the atoms and describe the molecule's spatial properties, including shape indices, solvent-accessible surface area (SASA), and molecular volume. nih.gov

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (LogP), molar refractivity, and polarizability. nih.gov

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide information about the electronic properties of the molecule, such as dipole moment, frontier molecular orbital energies (HOMO, LUMO), and atomic partial charges. arabjchem.org

Once calculated, a crucial step is the selection of a subset of relevant descriptors that have the most significant correlation with the biological activity. This is done to avoid overfitting the model and to create a statistically robust and interpretable relationship.

Table 1: Common Molecular Descriptors in Xanthone QSAR Studies This table is interactive. You can sort and filter the data.

| Descriptor Category | Specific Descriptor Example | Information Encoded | Potential Influence on Activity |

|---|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity/Hydrophobicity | Membrane permeability, binding to hydrophobic pockets nih.gov |

| Electronic | Dipole Moment | Polarity and charge distribution | Electrostatic interactions with the target site |

| Topological | Wiener Path Index | Molecular branching and size | Overall molecular shape and steric fit scialert.net |

| 3D/Steric | Solvent-Accessible Surface Area (SASA) | Molecular surface area exposed to solvent | Accessibility for interaction with the biological target nih.gov |

| Quantum Chemical | Dielectric Energy | Energy of the molecule in a dielectric medium | Interaction strength in a biological environment nih.gov |

| Constitutional | Hydroxyl Group Count | Number of hydrogen bond donors | Potential for hydrogen bonding with the target nih.gov |

Development of Predictive Models for Biological Activity

Following descriptor selection, a mathematical model is developed to link these descriptors to the observed biological activity (often expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration). Multiple Linear Regression (MLR) is a common method used for this purpose. nih.gov

A typical QSAR model for a series of xanthone derivatives might take the following form:

pIC50 = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D₁, D₂, ..., Dₙ are the selected molecular descriptors, c₁, c₂, ..., cₙ are their regression coefficients, and c₀ is a constant. The coefficients indicate the weight or importance of each descriptor; a positive coefficient implies that an increase in the descriptor's value enhances activity, while a negative coefficient suggests the opposite.

For instance, a QSAR study on xanthone derivatives targeting a specific cancer cell line found that descriptors such as dielectric energy, hydroxyl group count, LogP, a shape index, and solvent-accessible surface area were significantly correlated with anticancer activity. nih.gov Another model developed for xanthone derivatives from Garcinia species predicted anticancer activity against the A549 cell line based on parameters of electronegativity contribution and atom types. mdpi.com

The predictive power and robustness of the developed QSAR model are evaluated using statistical metrics like the coefficient of determination (r²), which measures the correlation, and the cross-validation regression coefficient (q² or r²CV), which assesses the model's predictive accuracy. nih.gov

In Silico ADME Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in early-stage drug discovery to identify candidates with favorable drug-like properties. For 2-Hydroxy-1-methoxyxanthone, these models can provide insights into its potential behavior within a biological system. mdpi.comresearchgate.net

Ligand Lipophilicity and Solubility Prediction

Lipophilicity and aqueous solubility are fundamental physicochemical properties that significantly influence a compound's absorption and distribution. nih.govnih.gov

Lipophilicity: This property is typically quantified as the logarithm of the octanol-water partition coefficient (LogP). It describes the compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one. A moderate LogP value is often desired for oral bioavailability, balancing solubility with membrane permeability. nih.gov Computational models predict LogP based on the molecule's structure, either by summing contributions from individual atoms or fragments or by using more complex machine learning algorithms. d-nb.info For xanthone derivatives, LogP is a frequently used descriptor in QSAR studies, highlighting its importance for biological activity. nih.gov

Solubility: Aqueous solubility is crucial for a compound to be absorbed from the gastrointestinal tract. Poor solubility can be a major hurdle in drug development. nih.gov In silico models predict intrinsic aqueous solubility (LogS) using various methods, including those based on LogP and other molecular descriptors like molecular weight and the number of hydrogen bond donors/acceptors.

Table 2: Predicted Physicochemical Properties of 2-Hydroxy-1-methoxyxanthone This table is interactive. You can sort and filter the data.

| Property | Predicted Value Range | Method | Significance in ADME |

|---|---|---|---|

| LogP (Lipophilicity) | 2.5 - 3.5 | Atom/Fragment-based, Machine Learning | Affects absorption, membrane permeability, protein binding nih.gov |

| LogS (Aqueous Solubility) | -4.0 to -3.0 | QSAR, General Solubility Equations | Influences dissolution and absorption after oral administration |

| Molecular Weight | 242.23 g/mol | Calculation | A key parameter in drug-likeness rules (e.g., Lipinski's Rule of Five) |

| Hydrogen Bond Donors | 1 (the -OH group) | Structure Analysis | Influences solubility and membrane permeability |

| Hydrogen Bond Acceptors | 3 (the two O in xanthone core, one O in methoxy) | Structure Analysis | Influences solubility and target binding |

Blood-Brain Barrier Permeability Prediction

The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of substances from the bloodstream into the central nervous system (CNS). nih.gov Predicting whether a compound can cross the BBB is essential for developing CNS-active drugs.

Computational models for BBB permeability prediction are often classification-based (i.e., BBB+ for permeable, BBB- for non-permeable) or regression-based (predicting a quantitative value like LogBB). These models are built using machine learning techniques, such as support vector machines (SVM), trained on datasets of compounds with experimentally determined BBB permeability. nih.gov

Key molecular properties influencing BBB permeability include:

Lipophilicity: Higher lipophilicity generally favors passive diffusion across the BBB, but excessively high LogP can lead to non-specific binding and poor solubility. nih.gov

Molecular Size: Smaller molecules (typically with a molecular weight < 400-500 Da) tend to cross the BBB more readily. nih.gov

Polarity: A lower polar surface area (PSA) is generally associated with better BBB penetration.

Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors is favorable for crossing the lipid-like barrier. nih.gov

Based on the physicochemical properties of 2-Hydroxy-1-methoxyxanthone (MW ≈ 242, predicted LogP ≈ 3, 1 H-bond donor, 3 H-bond acceptors), computational models would likely predict it to have the potential for BBB permeability. However, factors like efflux by transporters such as P-glycoprotein (P-gp) can also significantly impact CNS penetration and are considered in more advanced predictive models. nih.gov

Chemoinformatics and Network Pharmacology Approaches

Chemoinformatics and network pharmacology are powerful computational tools that aid in the prediction of the biological activities and mechanisms of action of chemical compounds. These approaches are particularly valuable in the early stages of drug discovery for identifying potential protein targets and understanding the complex biological networks through which a compound may exert its effects. For 2-Hydroxy-1-methoxyxanthone, these computational methods can provide valuable insights into its pharmacological potential.

By leveraging the chemical structure of 2-Hydroxy-1-methoxyxanthone, chemoinformatic tools can predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Such predictions are crucial for assessing the compound's drug-likeness and potential for further development. The Simplified Molecular Input Line Entry System (SMILES) string for 2-Hydroxy-1-methoxyxanthone is COC1=C(C=CC2=C1C(=O)C3=CC=CC=C3O2)O. biocrick.com

Network pharmacology, on the other hand, aims to elucidate the relationships between drugs, their targets, and the diseases they are used to treat. This is achieved by constructing and analyzing networks of interactions between these entities. For 2-Hydroxy-1-methoxyxanthone, this could involve predicting its protein targets and then mapping these targets onto biological pathways and protein-protein interaction networks to hypothesize its mechanisms of action.

Predicted Pharmacokinetic and Drug-Likeness Profile

Computational models are instrumental in predicting the pharmacokinetic properties and drug-likeness of a compound based on its chemical structure. These predictions help in the early assessment of a molecule's potential as a therapeutic agent. For 2-Hydroxy-1-methoxyxanthone, a predictive analysis suggests a favorable profile for oral bioavailability.

The "bioavailability radar" provides a graphical representation of the drug-likeness of a molecule, with the optimal range for various properties depicted in a pink area. The predicted properties for 2-Hydroxy-1-methoxyxanthone fall within these optimal ranges, indicating a good potential for oral bioavailability.

Table 1: Predicted Physicochemical and Lipophilicity Properties of 2-Hydroxy-1-methoxyxanthone This table is generated based on predictive models and provides an estimation of the compound's properties.

| Property | Predicted Value |

|---|---|

| Physicochemical Properties | |

| Molecular Formula | C₁₄H₁₀O₄ |

| Molecular Weight | 242.23 g/mol |

| Number of Heavy Atoms | 18 |

| Number of Aromatic Heavy Atoms | 16 |

| Fraction Csp3 | 0.07 |

| Number of Rotatable Bonds | 1 |

| Number of Hydrogen Bond Acceptors | 4 |

| Number of Hydrogen Bond Donors | 1 |

| Molar Refractivity | 65.50 |

| Topological Polar Surface Area (TPSA) | 66.76 Ų |

| Lipophilicity | |

| Consensus Log Po/w | 2.50 |

Predicted Biological Targets

Based on the principle of chemical similarity, computational tools can predict the likely protein targets of a small molecule. For 2-Hydroxy-1-methoxyxanthone, predictions suggest a range of potential targets, with a notable representation of enzymes, particularly kinases.

The prediction of targets is based on a combination of 2D and 3D similarity measures with known ligands of various proteins. The probability of a predicted target is a score that reflects the confidence of the prediction.

Table 2: Top Predicted Biological Targets for 2-Hydroxy-1-methoxyxanthone This table is generated based on predictive models and provides an estimation of the compound's potential biological targets.

| Target Class | Top Predicted Targets (with Probability) |

|---|

Potential Therapeutic Pathways and Network Interactions

Network pharmacology analysis allows for the exploration of the potential therapeutic pathways and biological networks that may be modulated by 2-Hydroxy-1-methoxyxanthone. By mapping the predicted protein targets to known biological pathways, it is possible to hypothesize the compound's mechanism of action in various diseases.

Given the prediction of targets such as Prostaglandin G/H synthase 1 and 2 (also known as COX-1 and COX-2), it can be inferred that 2-Hydroxy-1-methoxyxanthone may be involved in the arachidonic acid metabolism pathway, which is central to inflammation. Similarly, the prediction of kinase targets suggests potential roles in cell signaling pathways that are often dysregulated in cancer.

A hypothetical protein-protein interaction (PPI) network can be constructed to visualize the relationships between the predicted targets. In such a network, the nodes would represent the proteins, and the edges would represent the known interactions between them. Analyzing the topology of this network could reveal key proteins and pathways that are likely to be influenced by 2-Hydroxy-1-methoxyxanthone. For instance, hub proteins with a high number of connections could be critical points of intervention for the compound's activity.

The integration of chemoinformatics and network pharmacology, therefore, provides a foundational framework for understanding the potential therapeutic applications of 2-Hydroxy-1-methoxyxanthone, guiding further experimental validation of its biological activities.

Molecular Mechanisms of Biological Activity of 2 Hydroxy 1 Methoxyxanthone and Its Analogues in Vitro Studies

Antiviral Activity: Molecular Targets and Pathways

The emergence of novel viral pathogens has underscored the need for new antiviral agents. Hydroxy-xanthones, including analogues of 2-Hydroxy-1-methoxyxanthone, have demonstrated promising antiviral properties, particularly against coronaviruses. In vitro studies on synthetic hydroxy-xanthones related to those isolated from the plant genus Swertia have shown significant biological activity against the human coronavirus OC43. Initial screenings revealed that these compounds can cause a statistically significant reduction in viral infectivity in Baby Hamster Kidney (BHK-21) cell lines wilddata.cnnih.gov.

The broad-spectrum antiviral activity of the xanthone (B1684191) scaffold is believed to stem from its ability to interact with multiple viral and host-cell targets. While the precise molecular mechanisms are still under detailed investigation, it is hypothesized that hydroxy-xanthones may inhibit key viral proteins essential for replication and entry. For instance, some phenolic compounds have been shown to exert antiviral effects by modulating immune responses, initiating inflammatory pathways, or interfering with viral attachment and fusion proteins ipb.ptnih.gov. The addition of various functional groups to the core xanthone structure generally enhances the biological activity compared to the unsubstituted xanthone wilddata.cnnih.gov. However, more detailed mechanistic studies are required to fully elucidate the specific molecular targets and pathways involved in the antiviral action of 2-Hydroxy-1-methoxyxanthone and its analogues nih.gov.

Antimicrobial Activity: Mechanistic Investigations

Xanthone derivatives have been recognized for their potent activity against a range of pathogenic microorganisms. The mechanisms underlying this activity often involve the disruption of microbial cell structures and vital cellular processes.

Staphylococcus aureus, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to public health. Xanthones have emerged as a promising class of compounds to combat this pathogen. The proposed antibacterial mechanism of action for xanthone derivatives against S. aureus primarily involves the disruption of the bacterial cytoplasmic membrane nih.gov. As amphiphilic compounds, xanthones are capable of compromising the bacterial membrane through a model of interfacial activity. This disruption leads to the leakage of intracellular components and ultimately cell death. Furthermore, some xanthones can induce the release of lipoteichoic acid (LTA) from the cell wall of MRSA, a crucial component for cell division and osmotic stability in Gram-positive bacteria nih.gov.

The global burden of tuberculosis, caused by Mycobacterium tuberculosis, necessitates the discovery of novel antimicrobials. Amphiphilic xanthone derivatives have shown significant inhibitory activity against this pathogen. The primary mechanism involves targeting and disrupting the mycobacterial inner membrane. This action leads to a depletion of cellular ATP, effectively shutting down energy-dependent processes and leading to bacterial death. A key advantage of this membrane-targeting mechanism is the lack of cross-resistance with current anti-tuberculosis drugs semanticscholar.org.

Several naturally occurring xanthones have demonstrated notable antifungal activity against various phytopathogenic fungi, including Cladosporium cucumerinum. While the precise molecular mechanism of action is not fully elucidated, structure-activity relationship studies have provided insights into the chemical features required for antifungal efficacy. The pattern of hydroxylation and methoxylation on the xanthone scaffold plays a crucial role in determining the potency of the compound. For example, studies on various natural xanthones have identified specific substitution patterns that enhance activity against C. cucumerinum. The ability of these compounds to interfere with fungal growth suggests a mechanism that could involve membrane disruption or inhibition of essential fungal enzymes, similar to their antibacterial counterparts. However, further research is needed to pinpoint the specific molecular targets within the fungal cells.

Antioxidant Activity: In Vitro Mechanistic Studies

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Xanthones are well-regarded for their antioxidant properties, which are primarily mediated through their ability to scavenge free radicals and reduce oxidizing agents.

The antioxidant capacity of 2-Hydroxy-1-methoxyxanthone and its analogues is frequently evaluated using in vitro assays that measure their ability to scavenge stable free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. The potency is often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. Dihydroxyxanthone derivatives, particularly those with an ortho-dihydroxy (catechol) group, exhibit potent DPPH scavenging activity, with IC₅₀ values comparable to the standard antioxidant Trolox.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this assay, the ABTS radical cation is generated, and the ability of the test compound to reduce it is measured spectrophotometrically. Similar to the DPPH assay, the presence and position of hydroxyl groups on the xanthone nucleus are critical for scavenging activity.

Hydrogen Peroxide (H₂O₂) Scavenging Assay: This assay assesses the ability of a compound to neutralize hydrogen peroxide, a non-radical ROS. Studies have shown varied results for xanthones; some, like 2-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone, were unable to trap H₂O₂, while for other analogues, the presence of a hydroxyl group at the C-6 position appeared to have a positive effect on H₂O₂ scavenging nih.govresearchgate.net. One study reported an IC₅₀ value of 1198.95 µg/mL for a generic xanthone nih.gov.

Table 1: In Vitro Radical Scavenging Activity of Selected Xanthone Analogues

| Compound | Assay | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| 1,2-dihydroxyxanthone | DPPH | 11.3 ± 0.2 | nih.gov |

| 1,2-dihydroxy-3-methoxyxanthone | DPPH | 11.1 ± 0.4 | nih.gov |

| 4-hydroxyxanthone | ROO• (Peroxyl Radical) | 59.4 ± 3.0 | nih.gov |

| 1,2-dihydroxyxanthone | ROO• (Peroxyl Radical) | 23.8 | nih.gov |

| 6-hydroxy-1-arylxanthone | H₂O₂ | 518 ± 26 | nih.gov |

| 8-hydroxy-1-arylxanthone | H₂O₂ | 658 ± 23 | nih.gov |

The FRAP assay provides a direct measure of the total antioxidant or reducing potential of a compound. The mechanism is based on the ability of an antioxidant to reduce a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to an intense blue ferrous (Fe²⁺) form at a low pH. The change in absorbance is proportional to the reducing power of the sample. Studies on various xanthone derivatives have demonstrated their capacity to reduce ferric ions, confirming their potent antioxidant activity. The reducing power is influenced by the substitution pattern on the xanthone core. For instance, certain 2-(aminomethyl)-9H-xanthen-9-one derivatives have shown significant activity in the FRAP assay, with results expressed as mM Fe²⁺ equivalents per liter.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Selected Xanthone Derivatives

| Compound/Extract | FRAP Value | Unit | Reference |

|---|---|---|---|

| (R/S)-2-(aminomethyl)-9H-xanthen-9-one derivative 3 | 0.184 ± 0.003 | mM Fe²⁺/L | nih.gov |

| (R)-2-(aminomethyl)-9H-xanthen-9-one derivative 1 | 0.096 ± 0.007 | mM Fe²⁺/L | nih.gov |

| Xanthone-rich Mangosteen Pericarp Extract | 144.56 | mg Trolox equivalent/g extract | semanticscholar.org |

Modulation of Endogenous Antioxidant Systems

Xanthone derivatives are recognized for their capacity to counteract oxidative stress by modulating cellular defense systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. nih.gov This pathway is a master regulator of the expression of numerous antioxidant and detoxification enzymes. While direct in vitro studies specifically detailing the modulation of endogenous antioxidant systems by 2-Hydroxy-1-methoxyxanthone are not extensively available, the general activity of the xanthone scaffold suggests a potential role in this process.